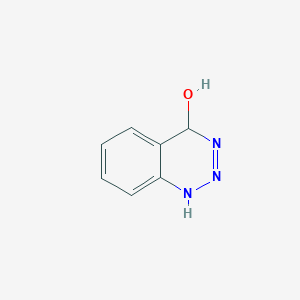

1,4-Dihydro-1,2,3-benzotriazin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91037-99-9 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1,4-dihydro-1,2,3-benzotriazin-4-ol |

InChI |

InChI=1S/C7H7N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4,7,11H,(H,8,9) |

InChI Key |

APCRCEHQGDLDPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=NN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dihydro 1,2,3 Benzotriazin 4 Ol and Analogous Systems

Strategies for Constructing the Dihydrobenzotriazine Scaffold

The formation of the dihydrobenzotriazine core can be achieved through several key synthetic routes, including cyclization of acyclic precursors through oxidative or intramolecular pathways, as well as reductive methods.

A prominent strategy for synthesizing dihydrobenzotriazine systems involves the oxidative cyclization of acyclic precursors like amidrazones. This method has been effectively demonstrated for the synthesis of analogous 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines. The protocol typically involves the cyclization of functionally substituted amidrazones in the presence of a catalyst system. nih.gov

For instance, the synthesis of 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines bearing functional groups at the C(3) position has been achieved through the oxidative cyclization of the corresponding amidrazones. nih.gov The optimization of this reaction has shown that the choice of base and catalyst is crucial for achieving good yields. nih.govresearchgate.net A combination of 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) and Palladium on carbon (Pd/C) has been found to be effective. nih.gov

A plausible mechanism for this transformation involves the formation of an amidrazone anion, which undergoes oxidative cyclization to yield the dihydrobenzotriazine product. nih.gov While this pathway is established for the 1,2,4-benzotriazine (B1219565) isomers, similar principles could be applied to the synthesis of 1,2,3-isomers from appropriate acyclic precursors.

Table 1: Optimization of Oxidative Cyclization of an Amidrazone Analog

| Entry | Base (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU (1) | - | 100 | 24 | - |

| 2 | DBU (1) | - | 100 | 24 | - |

| 3 | DBU (1) | Pd/C (15) | 100 | 12 | 55 |

| 4 | DBU (1) | Pd/C (15) | 120 | 8 | 51 |

| 5 | DBU (2) | Pd/C (15) | 100 | 12 | 69 |

Data derived from a study on the synthesis of 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines. nih.gov

Intramolecular cyclization is a powerful and widely used method for constructing heterocyclic rings. For the 1,2,3-benzotriazine (B1250035) system, a common approach involves the diazotization of anthranilamide derivatives followed by in-situ cyclization. For example, Benzo[d] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-one can be synthesized from anthranilamide by treating it with sodium nitrite (B80452) in the presence of hydrochloric acid. nih.gov This reaction proceeds via the formation of a diazonium salt from the amino group of anthranilamide, which then undergoes intramolecular attack by the amide nitrogen to form the triazinone ring. nih.gov

A similar strategy starting from anthranilohydrazide can also yield the Benzo[d] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-one scaffold. nih.gov While these methods yield the oxidized benzotriazinone, subsequent reduction of the ketone at the C4 position could theoretically lead to the desired 1,4-Dihydro-1,2,3-benzotriazin-4-ol.

General intramolecular cyclization strategies often utilize acidic or basic conditions to facilitate ring closure. For example, the synthesis of other complex heterocyclic systems has been achieved via intramolecular cyclization of substrates containing an alcohol functional group under acidic conditions at ambient temperature. researchgate.net

Reductive methods provide another key avenue to the dihydrobenzotriazine scaffold. A well-established method for the synthesis of the analogous 3,4-dihydro-1,2,4-benzotriazines involves the reduction of 2-nitrophenylhydrazones. mdpi.com This reaction, often carried out using reagents like sodium dithionite, initially forms the corresponding 2-aminophenylhydrazone, which then undergoes spontaneous air oxidation and cyclization to yield the 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazine product. researchgate.netmdpi.com

This general pathway highlights a reductive-cyclization strategy. mdpi.com Applying this logic to the 1,2,3-isomer is less direct, but a hypothetical reductive approach to this compound could involve the chemical reduction of a suitable precursor, such as a 1,2,3-benzotriazin-4-one derivative. The reduction of the C4-keto group to a hydroxyl group would be a critical step in forming the target molecule.

Functionalization and Derivatization Approaches

Once the core dihydrobenzotriazine scaffold is constructed, further modifications can be made to introduce specific functional groups or to transform existing ones.

The introduction of a hydroxyl group is a key step in the synthesis of this compound. A direct approach would be the reduction of the carbonyl group of a precursor like Benzo[d] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-one, whose synthesis is well-documented. nih.gov Standard reducing agents could potentially achieve this transformation.

Furthermore, related structures like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one are known to be versatile reagents, for example in peptide synthesis. nih.gov The synthesis of this N-hydroxylated derivative involves the diazotization of anthranilamide. nih.gov The presence of hydroxyl groups can be critical, as they can form hydrogen-bond networks that significantly influence molecular interactions. nih.gov

The introduction of other functional groups onto the benzotriazine ring system can be achieved by starting with appropriately substituted precursors. For instance, substituted anthranilamides or phenylhydrazones can be used to generate dihydrobenzotriazines with various substituents on the benzene (B151609) ring. researchgate.netmdpi.com

Post-synthetic modification is a powerful strategy for diversifying the structure and properties of a core molecule without re-synthesizing it from scratch. nih.gov Once the this compound scaffold is obtained, the hydroxyl group itself can be a handle for further derivatization, such as etherification or esterification.

Moreover, if the benzene ring of the dihydrobenzotriazine contains suitable functional groups (e.g., amines, halogens), these can be transformed using a wide range of organic reactions. rsc.org For example, amino groups can be converted to secondary amines through tandem condensation-reduction processes, and chloro groups can be substituted by various moieties. rsc.org Such modifications allow for the fine-tuning of the molecule's properties.

Advanced Synthetic Techniques

Advanced synthetic methodologies have been developed to facilitate the efficient construction and diversification of the 1,2,3-benzotriazine scaffold. These techniques, including solid-phase synthesis and transition-metal catalyzed cross-coupling reactions, offer significant advantages in terms of efficiency, purity, and the ability to generate libraries of compounds for further investigation.

Solid-Phase Synthesis Methodologies for Benzotriazine Cores

Solid-phase organic synthesis has emerged as a powerful tool for the generation of heterocyclic compound libraries. An efficient solid-phase synthesis of 1,2,3-benzotriazin-4-ones has been developed, which relies on the cyclization of polymer-bound 2-aminobenzamides through diazotization. scielo.brresearchgate.net

The synthesis commences with the attachment of an amino acid to a solid support, such as a SynPhase™ Lantern. The solid-supported amine then undergoes acylation with a 2-nitrobenzoic acid derivative. scielo.br The use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been noted as important for driving this acylation to completion, particularly when compared to using 1-hydroxybenzotriazole (B26582) (HOBt). scielo.br Following the coupling, the nitro group is reduced to an amine, typically using tin(II) chloride, to yield the solid-supported 2-aminobenzamide (B116534) precursor. researchgate.net The key cyclization step to form the 1,2,3-benzotriazin-4-one ring is then achieved through diazotization of the aniline (B41778) moiety, for instance, by treatment with tert-butyl nitrite. Finally, the desired product is cleaved from the solid support. scielo.brresearchgate.net This methodology allows for the synthesis of various 1,2,3-benzotriazin-4-ones with high purity. scielo.brresearchgate.net This approach is valuable for creating libraries of these heterocycles, as the diversity can be introduced through the choice of both the solid-supported amine and the substituted 2-nitrobenzoic acid. scielo.br

Below is a table summarizing representative examples of 1,2,3-benzotriazin-4-ones synthesized using this solid-phase method.

| Entry | Solid-Supported Amine/Amino Acid | 2-Nitrobenzoic Acid | Product | Purity (%) |

| 1 | Glycine | 2-Nitrobenzoic acid | 3-(Carboxymethyl)-1,2,3-benzotriazin-4(3H)-one | >95 |

| 2 | Alanine | 2-Nitrobenzoic acid | 3-(1-Carboxyethyl)-1,2,3-benzotriazin-4(3H)-one | >95 |

| 3 | Phenylalanine | 2-Nitrobenzoic acid | 3-(1-Carboxy-2-phenylethyl)-1,2,3-benzotriazin-4(3H)-one | >90 |

| 4 | Alkylamine | 4-Chloro-2-nitrobenzoic acid | 3-Alkyl-7-chloro-1,2,3-benzotriazin-4(3H)-one | >95 |

| 5 | Alkylamine | 5-Methoxy-2-nitrobenzoic acid | 3-Alkyl-6-methoxy-1,2,3-benzotriazin-4(3H)-one | >95 |

This table is a representation of the types of compounds that can be synthesized using the described solid-phase methodology.

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira, Heck)

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been applied to the synthesis and functionalization of benzotriazine and related heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov

In the context of benzotriazoles, a novel palladium-catalyzed denitrogenative Suzuki coupling has been developed. rsc.org This reaction utilizes N-substituted benzotriazoles as precursors to an ortho-amino-arenediazonium species, which then couples with boronic acids to yield structurally diverse ortho-amino-substituted biaryl derivatives. This strategy effectively uses the benzotriazole (B28993) ring as a synthetic equivalent of an otherwise difficult-to-access diazonium salt. rsc.org

| Entry | Benzotriazole Reactant | Boronic Acid | Product | Yield (%) |

| 1 | 1-Acetyl-1H-benzo[d] scielo.brnih.govnih.govtriazole | Phenylboronic acid | N-(2-biphenylyl)acetamide | 85 |

| 2 | 1-Acetyl-1H-benzo[d] scielo.brnih.govnih.govtriazole | 4-Methoxyphenylboronic acid | N-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetamide | 82 |

| 3 | 1-Acetyl-1H-benzo[d] scielo.brnih.govnih.govtriazole | 4-Fluorophenylboronic acid | N-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetamide | 78 |

| 4 | 1-Acetyl-5-methyl-1H-benzo[d] scielo.brnih.govnih.govtriazole | Phenylboronic acid | N-(4-Methyl-[1,1'-biphenyl]-2-yl)acetamide | 80 |

This table presents examples of the denitrogenative Suzuki coupling of benzotriazoles. rsc.org

Furthermore, Suzuki-Miyaura reactions have been successfully applied to the functionalization of the analogous 1,2,4-benzotriazine ring system. nih.govresearchgate.net For example, halogenated 1,2,4-benzotriazine 1-oxides have been coupled with various aryl and cyclopropyl (B3062369) boronic acids to introduce substituents at the 3-, 6-, and 7-positions of the heterocyclic core. nih.gov These reactions typically employ a palladium catalyst such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) or SPhos. nih.gov This demonstrates the utility of the Suzuki-Miyaura coupling for the late-stage functionalization of pre-formed benzotriazine scaffolds.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the ability to form C(sp²)–C(sp³) bonds. beilstein-journals.org Organozinc reagents are generally prepared from the corresponding organic halide or organolithium compound. youtube.com

While specific examples of Negishi coupling directly on the this compound core are not prominently documented, the reaction's broad scope makes it a highly viable method for the functionalization of this heterocycle. organic-chemistry.org A plausible synthetic route would involve the preparation of a halogenated 1,2,3-benzotriazine derivative, which could then undergo a Negishi coupling with a variety of organozinc reagents (alkyl, vinyl, aryl, etc.) to introduce diverse substituents onto the benzotriazine framework. The reaction is known for its functional group tolerance, although it is sensitive to water and oxygen. youtube.comnih.gov

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds under mild conditions. libretexts.orgnih.gov

This methodology has been utilized in the synthesis of fluorescent unnatural α-amino acids derived from benzotriazole. nih.gov The key step in the synthesis involves a Sonogashira coupling to introduce an alkynyl substituent onto the benzotriazole ring. This demonstrates the feasibility of using this reaction to directly functionalize the benzotriazole core. nih.gov

| Aryl Halide Precursor | Terminal Alkyne | Product |

| 6-Iodo-1H-benzo[d] scielo.brnih.govnih.govtriazole derivative | Phenylacetylene | 6-(Phenylethynyl)-1H-benzo[d] scielo.brnih.govnih.govtriazole derivative |

| 6-Iodo-1H-benzo[d] scielo.brnih.govnih.govtriazole derivative | (Triisopropylsilyl)acetylene | 6-((Triisopropylsilyl)ethynyl)-1H-benzo[d] scielo.brnih.govnih.govtriazole derivative |

| 5-Iodo-1H-benzo[d] scielo.brnih.govnih.govtriazole derivative | 4-Ethynylbenzonitrile | 4-((1H-Benzo[d] scielo.brnih.govnih.govtriazol-5-yl)ethynyl)benzonitrile |

This table provides illustrative examples of Sonogashira couplings on benzotriazole systems. nih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org This reaction is a cornerstone of C-C bond formation and is particularly useful for the synthesis of substituted alkenes. organic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Similar to the Negishi coupling, direct applications of the Heck reaction to the this compound scaffold are not widely reported. However, its potential for functionalization is significant. A halogenated 1,2,3-benzotriazine could serve as the aryl halide partner in a Heck reaction, allowing for the introduction of various vinyl groups onto the heterocyclic core. The reaction conditions can be tuned by the choice of palladium catalyst, ligand, base, and solvent to achieve the desired outcome. nih.govthieme.de

Mechanistic Organic Chemistry and Reactivity Investigations of 1,4 Dihydro 1,2,3 Benzotriazin 4 Ol and Derivatives

Reaction Kinetics and Pathway Elucidation

The formation of 3,4-dihydro-1,2,4-benzotriazines often involves a two-step process. This typically begins with the reduction of a 2-nitrophenylhydrazone to form a 2-aminophenylhydrazone intermediate. nih.gov This intermediate then undergoes cyclization. nih.gov The most effective method for the reduction step is catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, which helps to prevent unwanted side reactions. nih.govsemanticscholar.org Following the reduction, the resulting 1,2,3,4-tetrahydrobenzotriazine is oxidized, often by bubbling air through the solution, to yield the final 3,4-dihydro-1,2,4-benzotriazine. nih.govsemanticscholar.org

A plausible mechanism for the formation of certain benzo nih.govmdpi.comresearchgate.nettriazines involves the deprotonation of an N-NH fragment by a strong base, such as DBU. nih.gov The resulting anion then undergoes an intramolecular nucleophilic attack on the benzene (B151609) ring, forming an anionic σ-complex. nih.gov Subsequent oxidation of this intermediate leads to the formation of the benzotriazine ring system. nih.gov

In the presence of water, some dihydrobenzotriazine derivatives can undergo ring contraction to form benzimidazoles. rsc.org This process is thought to be initiated by the hydration of the imine bond, leading to a 1,2,3,4-tetrahydrobenzotriazine intermediate which then opens and re-cyclizes to the benzimidazole. rsc.org

The degradation of benzotriazoles in aqueous environments has also been studied. For instance, the degradation of benzotriazole (B28993) via the UV-activated peracetic acid (UV/PAA) process follows pseudo-first-order kinetics. rsc.org The degradation pathways in this system include hydroxylation, opening of the triazole ring, and opening of the benzene ring. rsc.org

Regioselectivity and Stereoselectivity in Dihydrobenzotriazine Reactions.nih.govresearchgate.net

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. youtube.comyoutube.com In the context of dihydrobenzotriazine chemistry, the regioselectivity of reactions can be influenced by the substituents present on the benzotriazine core.

Stereoselectivity is the property of a reaction to favor the formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.comyoutube.com When a reaction creates a new chiral center, it can be enantioselective, favoring one enantiomer, or diastereoselective, favoring one diastereomer. wikipedia.org The stereochemical outcome is determined by differences in the activation energies of the pathways leading to the different stereoisomers. wikipedia.org

In the synthesis of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines from ketones with two different substituents, a racemic mixture of enantiomers is typically formed. semanticscholar.org

The concept of stereospecificity is also relevant, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org This is often observed in reactions with concerted mechanisms. masterorganicchemistry.com For example, in some elimination reactions, the orientation of the leaving group and the proton being removed determines the E/Z configuration of the resulting alkene. khanacademy.org

Photochemical Transformations and Intermediates (e.g., Denitrogenation, Diradical Generation).researchgate.net

The photochemistry of benzotriazoles and their derivatives has been extensively studied. mdpi.comresearchgate.net Irradiation of benzotriazoles, often with UV light (e.g., at 254 nm), can lead to the extrusion of molecular nitrogen (denitrogenation) and the formation of a diradical intermediate. mdpi.comresearchgate.net These highly reactive diradicals can then undergo various subsequent reactions.

One common pathway for the photogenerated diradical is intramolecular rearrangement. This can lead to the formation of cyanocyclopentadienes or ring closure to produce condensed heterocyclic products like indoles and benzimidazoles. mdpi.com Intermolecular reactions are also possible, where the diradical is trapped by other molecules present in the reaction mixture. For example, intermolecular cycloaddition of the diradical with alkenes or alkynes can provide a route to dihydropyrrolo[3,4-b]indoles and indoles, respectively. mdpi.comresearchgate.net

A specific example of a photochemical transformation is the synthesis of benzotriazin-4(3H)-ones from acyclic aryl triazine precursors. nih.govacs.org This reaction proceeds upon exposure to violet light (420 nm) and is thought to occur via a nitrogen-centered Norrish type II-like reaction. nih.govacs.org The process involves photoexcitation of a carbonyl group, intersystem crossing to a triplet state, and a subsequent nih.govnih.gov-hydrogen shift, which facilitates the formation of a new N-N bond and cyclization. nih.govacs.org

The generation of stable 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, also known as Blatter radicals, is another significant area of research. researchgate.net These radicals can be synthesized through various methods, including the oxidative cyclization of amidrazones. researchgate.net

Visible light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones represent a more recent development. researchgate.net These transformations typically proceed through a radical anion intermediate with the extrusion of dinitrogen. researchgate.net

Electrochemical Behavior and Redox Processes of Benzotriazine Systems.researchgate.netresearchgate.net

The electrochemical properties of benzotriazine systems have been investigated using techniques such as cyclic voltammetry. nih.govresearchgate.netbenthamopenarchives.com The reduction of benzotriazoles in acidic media often involves a two-electron process. researchgate.net For benzotriazole itself, a single, clear reduction peak is typically observed in the cathodic scan, with no corresponding oxidation peak in the reverse scan, indicating an irreversible process. researchgate.netbenthamopenarchives.com The peak potential and current are often dependent on the pH of the solution, with the reduction becoming more difficult at higher pH values, suggesting the involvement of protons in the reduction process. researchgate.net The reduction process for both 1,2,4-triazole (B32235) and benzotriazole has been found to be diffusion-controlled. researchgate.netbenthamopenarchives.com

The electrochemical behavior of benzotriazine di-N-oxides has also been examined. nih.gov The redox mechanism for these compounds under acidic conditions involves a 4-electron addition and subsequent loss of the N-oxide groups, yielding the benzotriazine heterocycle. nih.gov This resulting heterocycle is also redox-active, undergoing a reversible 2-electron reduction. nih.gov At alkaline pH, these two reduction stages can be observed as separate processes. nih.gov

The electrochemical degradation of 1H-benzotriazole can proceed through the opening of the triazole ring to form 2-aminobenzenediazonium, which can then lose the amino group to yield benzenediazonium (B1195382) and subsequently aniline (B41778). researchgate.net

The electrochemical properties of 1,4-dihydrobenzo[e] nih.govmdpi.comresearchgate.nettriazin-4-yl radicals have been studied, and these compounds have been investigated using electrochemical methods. researchgate.net

Interactive Data Table: Electrochemical Parameters of Benzotriazole Derivatives

| Compound | Technique | pH | Peak Potential (Ep) vs. SCE | Key Observation |

| Benzotriazole | Cyclic Voltammetry | 3.1 | -1.48 V | Single irreversible reduction peak. researchgate.net |

| 1,2,4-Triazole | Cyclic Voltammetry | 3.1 | ~ -1.5 V | Single irreversible reduction peak. researchgate.net |

| Benzotriazine di-N-oxides | Cyclic Voltammetry | Acidic | Not specified | 4-electron reduction followed by a 2-electron reduction of the heterocycle. nih.gov |

| Benzotriazine di-N-oxides | Cyclic Voltammetry | Alkaline | Not specified | Two separate reduction steps observed. nih.gov |

Thermal Stability and Degradation Pathways.nih.gov

3,3-Disubstituted 3,4-dihydro-1,2,4-benzotriazines are generally stable compounds in their pure, solid state. semanticscholar.org However, they can undergo decomposition under certain conditions. For instance, in a 2N hydrochloric acid solution, they remain stable for a few days at room temperature but will decompose upon prolonged incubation or heating, yielding aniline (or a substituted aniline) and the original ketone. semanticscholar.org

The thermal reactions of 1,2-dihydro-1,2,4-benzotriazines have also been investigated. rsc.org Some derivatives undergo thermal elimination to form fully aromatic benzotriazines. rsc.org In contrast, a 2-acyl derivative has been observed to rearrange to the more thermodynamically stable 4-acyl isomer. rsc.org

The thermolysis of 1,2,3-benzotriazin-4(3H)-one leads to the formation of quinazolino[3,2-c] nih.govmdpi.comresearchgate.netbenzotriazin-8-one. rsc.org

The degradation of benzotriazoles can also be initiated by other means. For example, the degradation of atrazine, a triazine herbicide, in soil can be facilitated by Fe-rich biochar systems, involving processes like alkyl hydroxylation, alkyl oxidation, dealkylation, and dechlorohydroxylation. researchgate.net Microbial degradation is another significant pathway for the breakdown of triazine compounds in the environment. researchgate.netethz.ch The degradation of benzotriazole initiated by the UV-activated peracetic acid process involves pathways such as hydroxylation and ring-opening of both the triazole and benzene rings. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Dihydro 1,2,3 Benzotriazin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,4-Dihydro-1,2,3-benzotriazin-4-ol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the aromatic protons on the benzene (B151609) ring and the protons attached to the heterocyclic ring. For instance, in a deuterated methanol (B129727) (MeOD-d4) solvent, the aromatic protons of a related isoquinoline (B145761) compound appear in the range of δ 7.16-8.52 ppm. rsc.org The chemical shifts and coupling constants (J values) of these protons provide information about their relative positions on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In MeOD-d4, the carbon signals for a similar heterocyclic system were observed at various chemical shifts, indicating the different electronic environments of the carbon atoms in both the aromatic and heterocyclic portions of the molecule. rsc.org For example, the carbon atoms in the benzene ring of a substituted isoquinoline showed signals between δ 107.81 and 147.02 ppm. rsc.org

2D NMR Techniques (COSY, HMQC): Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are invaluable for establishing the connectivity between protons and carbons. A ¹H-¹H COSY spectrum would show correlations between adjacent protons, helping to assign the positions of substituents on the aromatic ring. An HMQC (or its more modern counterpart, HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H framework of the molecule. For complex structures, these 2D experiments are crucial for unambiguous assignment of all ¹H and ¹³C signals. researchgate.net

Below is an interactive table summarizing typical NMR data for compounds related to this compound.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Coupling Constants (J) (Hz) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | 7.0 - 9.0 (ortho), 2.0 - 3.0 (meta), <1.0 (para) | The exact chemical shifts are highly dependent on the substitution pattern of the benzene ring. |

| ¹H (N-H) | Broad, variable | - | Often exchanges with D₂O, leading to signal disappearance. |

| ¹H (O-H) | Broad, variable | - | Also exchanges with D₂O. |

| ¹³C (Aromatic) | 110 - 150 | - | Quaternary carbons will have weaker signals. |

| ¹³C (C=O/C-O) | 140 - 170 | - | The chemical shift depends on whether it is a ketone or an alcohol/ether. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the benzotriazine ring gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the nature of the heterocyclic system. For Blatter radicals, which are related to the title compound, electronic absorption spectroscopy is a key characterization technique. researchgate.net

| Spectroscopic Technique | Functional Group/System | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H Stretch (alcohol) | 3200 - 3600 |

| IR | N-H Stretch | 3300 - 3500 |

| IR | C=N Stretch | 1600 - 1650 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| UV-Vis | π → π* transitions | 200 - 400 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.orgmdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For related 1,2,3-benzotriazin-4-one derivatives, tandem mass spectrometry (MS-MS) has been used to study their fragmentation pathways. nih.gov Common fragmentation patterns can include the loss of small neutral molecules like N₂, CO, and H₂O. The fragmentation of the molecular ion of this compound would be expected to provide insights into the stability of the heterocyclic ring and the nature of its substituents.

X-ray Crystallography for Solid-State Molecular Architecture and Packing Motifs

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and how the molecules pack in the crystal lattice. For related compounds like cannabilactones, X-ray crystallography has shown a planar ring conformation. acs.org The crystal structure of this compound would reveal bond lengths, bond angles, and torsion angles, providing a detailed picture of its molecular geometry. Furthermore, it would elucidate intermolecular interactions such as hydrogen bonding, which can play a crucial role in the solid-state packing and physical properties of the compound. documentsdelivered.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as radicals. While this compound itself is not a radical, related Blatter radicals, which are 1,4-dihydrobenzo[e] rsc.orgrsc.orgresearchgate.nettriazin-4-yls, are stable free radicals. researchgate.net EPR spectroscopy is essential for characterizing these radical species. The g-value and hyperfine coupling constants obtained from an EPR spectrum provide information about the electronic structure and the delocalization of the unpaired electron within the molecule. For example, the EPR spectrum of a Blatter radical, 3-ethoxycarbonyl-7-formyl-1-(4-p-tolyl)-1,4-dihydrobenzo[e] rsc.orgrsc.orgresearchgate.nettriazin-4-yl, shows a g-value of 2.0034. mdpi.com This technique would be crucial for studying any radical derivatives or intermediates formed from this compound. researchgate.net

Computational Chemistry and Theoretical Modeling of 1,4 Dihydro 1,2,3 Benzotriazin 4 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,4-Dihydro-1,2,3-benzotriazin-4-ol. These methods allow for a detailed understanding of the molecule's electronic environment and its implications for chemical reactivity.

Density Functional Theory (DFT) is a widely employed computational method to investigate the ground state properties of molecular systems. For derivatives of the 1,2,4-benzotriazine (B1219565) series, DFT calculations, often using functionals like B3LYP, have been instrumental in determining optimized geometries, thermodynamic parameters, and electronic structures. scribd.com In the case of related radical species, such as Blatter's radicals which share the dihydrobenzotriazinyl core, DFT methods like UB3LYP are utilized to model their doublet and quartet states. researchgate.net

The distribution of electron spin density is a critical parameter for understanding the reactivity and magnetic properties of radical derivatives of this compound. DFT calculations reveal that in related benzotriazole (B28993) anion radicals, the electron spin distribution within the triazole ring is significantly influenced by the position of substituents. researchgate.net For Blatter's radicals, there is extensive delocalization of spin density onto the arene and the endocyclic nitrogen atoms, which contributes to their unique electronic and magnetic characteristics. researchgate.net

Table 1: Representative Ground State Properties of a Benzotriazine Derivative Calculated by DFT (Note: Data is representative of typical calculations for related structures)

| Property | Calculated Value |

| Total Energy | -587.45 Hartree |

| Dipole Moment | 3.21 Debye |

| Heat of Formation | 55.2 kcal/mol |

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. nih.gov

For various heterocyclic compounds, including those with triazine moieties, the HOMO-LUMO gap has been calculated to be in the range of 3.5-4.5 eV, which is often associated with compounds exhibiting notable chemical reactivity and stability. scribd.comirjweb.com In related Schiff base derivatives, the HOMO-LUMO energy gap was found to be a critical parameter in determining molecular electrical transport properties. nih.gov The distribution of these orbitals is also informative; for instance, in some benzotriazole derivatives, the HOMO is situated on the benzotriazole moiety, while the LUMO is located on other parts of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzotriazine System (Note: Data is representative of typical calculations for related structures)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For sulfonamide derivatives of 1,2,3-benzotriazin-4(3H)-one, computational analyses have been used to elucidate stability and intramolecular charge transfer. researchgate.net Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies and provide quantitative measures of reactivity. mdpi.com A lower chemical hardness, for example, is associated with a smaller HOMO-LUMO gap and greater reactivity. mdpi.com

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational methods are invaluable for predicting reaction mechanisms and mapping the potential energy surface of chemical transformations involving this compound. For instance, the synthesis of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines involves the reduction of 2-nitrophenylhydrazones followed by air oxidation of the intermediate 1,2,3,4-tetrahydrobenzotriazine, a process that can be elucidated through computational modeling. nih.gov In studies of related dihydropyridine (B1217469) systems, DFT and ab initio calculations have been used to characterize reaction pathways, such as hydride transfer, and to evaluate the effects of solvent and structural variations on the reaction mechanism. chemrxiv.orgscispace.com These studies can distinguish between concerted and stepwise mechanisms by analyzing transition state geometries and energies. chemrxiv.orgscispace.com

Conformational Analysis and Tautomerism Studies

The this compound system can exist in different conformations and tautomeric forms. Computational analysis is a powerful tool to determine the relative stabilities of these different structures. For the related 4-methyldihydro-1,3,4-benzotriazepin-5-ones, quantum chemical calculations, in conjunction with X-ray diffraction, were used to establish that the amidrazone 1,4-dihydro tautomer is the more stable form. nih.gov The consideration of tautomerism is critical as different tautomers can exhibit distinct physicochemical properties and reactivity. nih.gov Conformational analysis of similar heterocyclic systems, like 1,4-dihydropyridines, has been performed using semi-empirical and DFT methods to understand the influence of substituents on the ring conformation. researchgate.net

Structure-Property Relationships Derived from Computational Data

A primary goal of computational modeling is to establish clear structure-property relationships. For derivatives of 1,4-dihydro-1,2,4-benzotriazin-4-yl, known as Blatter's radicals, DFT calculations have successfully correlated structural features with magnetic properties. researchgate.net For example, in one case, DFT calculations showed that weak intermolecular hydrogen interactions, rather than π-stacking, were responsible for the observed antiferromagnetic behavior. researchgate.net These computational insights are crucial for the rational design of new materials with desired electronic and magnetic properties. By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to predict which modifications will lead to enhanced stability, specific reactivity, or other desirable characteristics.

Molecular Dynamics Simulations in Theoretical Studies

While extensive theoretical studies employing methods like Density Functional Theory (DFT) have been conducted on the tautomeric forms of the 1,2,3-benzotriazine (B1250035) system, specific research focusing on the molecular dynamics (MD) simulations of this compound is not extensively documented in publicly available scientific literature. However, the principles of MD simulations and their application to related heterocyclic and tautomeric systems provide a clear framework for how such studies could yield profound insights into the dynamic behavior of this compound.

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level, revealing information about conformational changes, solvation dynamics, and intermolecular interactions that are often inaccessible through experimental techniques alone. rsc.orgaip.org

Potential Applications of MD Simulations for this compound:

For a molecule like this compound, MD simulations could be instrumental in several areas of research:

Tautomeric Equilibrium: The compound exists in equilibrium with its keto tautomer, 1,2,3-benzotriazin-4(3H)-one. MD simulations, particularly when combined with enhanced sampling techniques like metadynamics, can be used to explore the dynamics of proton transfer and the relative stability of each tautomer in different environments, such as in aqueous solution. acs.orgnih.gov This is crucial as the biological activity and physicochemical properties of a molecule can depend significantly on the dominant tautomeric form. tandfonline.com

Solvation Studies: The interaction of this compound with solvent molecules, particularly water, is critical for understanding its solubility and bioavailability. MD simulations can model the explicit solvation shell around the molecule, identifying key hydrogen bonding networks and determining thermodynamic properties of solvation. aip.orgresearchgate.net

Interaction with Biological Macromolecules: If this compound were to be investigated as a potential drug candidate, MD simulations would be essential for studying its binding mode and stability within a target protein's active site. nih.govmdpi.com These simulations can reveal the key amino acid residues involved in the interaction and the conformational changes that occur upon binding.

Aggregation Behavior: MD simulations can also be used to study the self-aggregation of molecules in solution, a phenomenon that can affect a compound's solubility and activity. rsc.org

Force Field Development:

A critical prerequisite for performing accurate MD simulations is the availability of a reliable force field, which is a set of parameters describing the potential energy of the system. nih.gov For novel compounds like this compound, a specific force field would likely need to be developed. This process typically involves:

Quantum mechanical (QM) calculations (e.g., using DFT) to determine the molecule's equilibrium geometry, partial atomic charges, and vibrational frequencies.

Parameterizing bond lengths, angles, and dihedral terms to reproduce the QM data.

Validating the force field by comparing simulated properties (e.g., density, heat of vaporization) with experimental data, where available.

Hypothetical MD Study Setup and Expected Findings:

A prospective MD study on this compound would likely start with the structural parameters obtained from DFT calculations. The table below presents such data for the enol tautomer, which would serve as the initial coordinates for a simulation.

Table 1: DFT-Calculated Geometrical Parameters for 1,2,3-Benzotriazin-4-ol

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C4-O | 1.345 |

| O-H | 0.969 | |

| N1-N2 | 1.289 | |

| N2-N3 | 1.344 | |

| N3-C4a | 1.378 | |

| C4-C4a | 1.385 | |

| C4a-C8a | 1.411 | |

| C5-C6 | 1.387 | |

| C6-C7 | 1.397 | |

| C7-C8 | 1.386 | |

| C8-C8a | 1.401 | |

| N1-C8a | 1.365 | |

| Bond Angles | N1-N2-N3 | 114.7 |

| N2-N3-C4a | 120.2 | |

| C4-C4a-N3 | 126.1 | |

| C4-C4a-C8a | 127.3 | |

| N3-C4a-C8a | 106.6 | |

| N1-C8a-C4a | 108.6 | |

| C4a-C8a-C8 | 117.9 |

Data derived from Density Functional Theory (DFT) calculations with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This data provides a static, optimized structure in the gas phase.

Based on these initial parameters, a simulation could be run to explore the molecule's dynamic behavior. The following table outlines potential research questions and the insights that could be gained through MD simulations.

Table 2: Potential Molecular Dynamics Simulation Studies on this compound

| Research Focus | Simulation Details | Expected Findings |

| Solvation in Water | Molecule in a box of explicit water molecules (e.g., TIP3P model). NPT ensemble. 100 ns simulation time. | Radial distribution functions to characterize the solvation shell. Hydrogen bond analysis (lifetimes, number). Calculation of solvation free energy. |

| Tautomeric Equilibrium | Ab initio MD or enhanced sampling (metadynamics) to study proton transfer between the enol and keto forms. | Free energy landscape of the tautomerization process. Identification of transition states. Influence of solvent on the equilibrium. |

| Membrane Permeability | Simulation of the molecule interacting with a model lipid bilayer (e.g., DPPC). | Potential of mean force (PMF) for crossing the membrane. Preferred orientation within the bilayer. Insights into passive diffusion. |

| Protein Binding | Docking of the molecule into a target protein active site, followed by long-timescale MD simulation. | Stability of the binding pose. Key intermolecular interactions (H-bonds, hydrophobic contacts). Conformational changes in the protein and ligand. |

Materials Science and Supramolecular Chemistry Applications of Benzotriazine Derivatives

Design Principles for Functional Organic Materials

The design of functional organic materials based on benzotriazine derivatives is guided by the fundamental principles of structure-property relationships. The inherent characteristics of the benzotriazine scaffold, such as its planarity, aromaticity, and the presence of multiple nitrogen atoms, provide a versatile platform for chemical modification. These modifications allow for the fine-tuning of electronic properties, intermolecular interactions, and, consequently, the bulk properties of the material.

Key design strategies involve:

Substitution Effects: The introduction of various functional groups onto the benzotriazine core can significantly alter its electronic nature. Electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic electronics. For instance, the introduction of a fluorine atom can confer specific chemical and biological properties due to its high electronegativity and ability to form hydrogen bonds ontosight.aimdpi.com.

Extended Conjugation: Extending the π-conjugated system by fusing aromatic rings or adding conjugated side chains can enhance charge carrier mobility, a critical factor for semiconductor applications. This approach has been successfully employed in designing polymers containing benzotriazole (B28993) units for organic electronic applications rsc.org.

Potential in Molecular Electronics and Spintronics

The unique electronic structure of benzotriazine derivatives makes them promising candidates for molecular electronics and spintronics.

Molecular Electronics: Benzotriazole-containing conjugated polymers have emerged as multipurpose materials for organic electronic applications, including electrochromics, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs) rsc.org. The good solubility, favorable optical and electronic properties, and synthetic accessibility of these polymers make them highly attractive rsc.org. The design of such materials often involves creating donor-acceptor architectures within the polymer backbone to control the bandgap and charge transport properties. While specific studies on 1,4-Dihydro-1,2,3-benzotriazin-4-ol for these applications are not widely reported, the general principles applied to benzotriazole polymers could be extended to benzotriazine-based systems.

Spintronics: Spintronics, or spin electronics, utilizes the intrinsic spin of the electron in addition to its charge to carry information, offering a new paradigm for data storage and processing aps.org. Antiferromagnetic materials are of particular interest for future spintronic applications due to their robustness against magnetic fields, ultrafast dynamics, and lack of stray fields aps.org.

While direct applications of this compound in spintronics have not been demonstrated, related nitrogen-containing heterocyclic radicals, such as 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (Blatter radicals), exhibit unique electronic and magnetic properties researchgate.net. These stable radicals possess extensive spin delocalization over the arene and endocyclic nitrogen atoms, leading to strong antiferromagnetic interactions in the solid state researchgate.net. The study of such radical species provides a conceptual framework for designing benzotriazine-based molecules with tailored magnetic properties for spintronic devices. The development of organic-based magnetic materials is a growing field, and benzotriazine derivatives offer a versatile scaffold for creating novel spin-containing systems.

Supramolecular Interactions and Self-Assembly in Solid State

The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial in determining the properties of organic materials. The benzotriazine core, with its hydrogen bond acceptors (nitrogen atoms) and potential hydrogen bond donors (such as the hydroxyl group in this compound), is well-suited for forming ordered supramolecular architectures.

Hydrogen Bonding: Hydrogen bonding is a dominant force in the self-assembly of many nitrogen-containing heterocycles. In derivatives of the related benzotriazole system, intermolecular hydrogen bonds between the hydroxyl group and nitrogen atoms of adjacent molecules have been observed in the solid state mdpi.com. For example, in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, an intermolecular N···H-O hydrogen bond is formed rather than an intramolecular one mdpi.com. This preference is attributed to the preservation of the aromaticity of the benzotriazole ring mdpi.com. Similar hydrogen bonding motifs can be expected in this compound and its derivatives, leading to the formation of well-defined one-, two-, or three-dimensional networks.

Analytical Methodologies for Isolation and Purity Assessment in Benzotriazine Research

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatographic methods are indispensable tools for the separation and purification of benzotriazine compounds from reaction mixtures and for the assessment of their purity. Column chromatography, in particular, is a widely employed technique.

Detailed research findings indicate that silica (B1680970) gel is a common stationary phase for the purification of benzotriazine derivatives. For instance, in the synthesis of related 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, chemically pure samples were successfully obtained using column chromatography on silica gel. researchgate.net The process typically involves the loading of the crude product onto a silica gel column, followed by elution with an appropriate solvent system. The selection of the mobile phase is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC), which is also used to monitor the progress of reactions. rsc.org

A specific example of a mobile phase used for the purification of benzotriazine radical derivatives is a mixture of dichloromethane (B109758) (CH₂Cl₂) and n-hexane. researchgate.net For other benzotriazine derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) have been utilized as eluents in flash chromatography. acs.org High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of benzotriazine-related compounds, offering high sensitivity and specificity. sigmaaldrich.com While specific HPLC methods for 1,4-Dihydro-1,2,3-benzotriazin-4-ol are not extensively detailed in the provided literature, methods for analogous compounds often utilize reverse-phase columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. nih.gov

Table 1: Chromatographic Conditions for Benzotriazine Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Dichloromethane/n-hexane | Purification of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals researchgate.net |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification of 4-alkoxy- and 4-aryloxybenzo[d] acs.orgnih.govnih.govtriazines acs.org |

| Thin-Layer Chromatography (TLC) | Silica Gel | Not specified | Reaction monitoring rsc.org |

Recrystallization and Purification Protocols

Recrystallization is a fundamental and highly effective method for the purification of solid organic compounds like this compound and its derivatives, subsequent to initial isolation by methods such as filtration. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

The selection of an appropriate solvent is the most critical step in the recrystallization process. For 1,2,3-benzotriazin-4(3H)-one, a tautomer of this compound, methanol (B129727) has been successfully used as a crystallization solvent. nih.gov In a typical procedure, the crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

For other related benzotriazine derivatives, such as 2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)alkanoic acid hydrazides, recrystallization from aqueous ethanol (B145695) has been reported to yield pure products. nih.gov Furthermore, for the purification of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals, recrystallization from a solvent mixture of dichloromethane and n-hexane was employed following column chromatography. researchgate.net

The general protocol for purification often begins with the filtration of the crude precipitate from the reaction mixture, followed by washing with water to remove inorganic salts and other water-soluble impurities. After this initial wash, the dried crude product is subjected to recrystallization. The final purified crystals are then collected by filtration and dried.

Table 2: Recrystallization Solvents for Benzotriazine Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

| Benzo[d] acs.orgnih.govnih.govtriazin-4(3H)-one | Methanol | nih.gov |

| 2-(4-Oxo(3H)-1,2,3-benzotriazin-3-yl)alkanoic acid hydrazides | Aqueous Ethanol | nih.gov |

| 1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals | Dichloromethane/n-hexane | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.